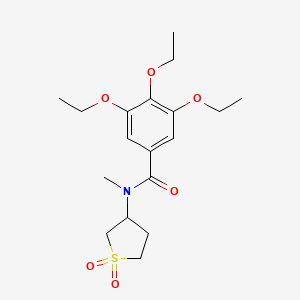

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide: is a synthetic organic compound characterized by its unique structural features, including a thiolane ring with a sulfone group and a benzamide moiety substituted with three ethoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide typically involves multiple steps:

Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under oxidative conditions to introduce the sulfone group.

Benzamide Formation: The benzamide moiety is prepared by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylamine to yield the benzamide.

Coupling Reaction: The final step involves coupling the thiolane ring with the benzamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

化学反应分析

Types of Reactions

Oxidation: The sulfone group in the thiolane ring can undergo further oxidation under strong oxidative conditions, although this is less common due to the stability of the sulfone.

Reduction: The sulfone group can be reduced to a sulfide under reducing conditions, such as using lithium aluminum hydride (LiAlH4).

Substitution: The ethoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for further oxidation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.

Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) for nucleophilic substitution.

Major Products

Oxidation: Further oxidized sulfone derivatives.

Reduction: Corresponding sulfide derivatives.

Substitution: Products with substituted ethoxy groups, depending on the nucleophile used.

科学研究应用

Chemistry

In chemistry, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential bioactivity. The presence of the sulfone group and the benzamide moiety suggests it could interact with biological targets, making it a candidate for drug development studies.

Medicine

In medicine, preliminary studies may explore its potential as a therapeutic agent. The compound’s structure suggests it could have anti-inflammatory or anticancer properties, although detailed pharmacological studies are required.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for various industrial applications.

作用机制

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide would depend on its specific biological target. Generally, the sulfone group can interact with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The benzamide moiety may also interact with specific receptors or enzymes, modulating their activity.

相似化合物的比较

Similar Compounds

- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide

- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide

Uniqueness

Compared to similar compounds, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide is unique due to the presence of three ethoxy groups on the benzamide moiety. This structural feature may enhance its solubility and bioavailability, making it more effective in certain applications.

生物活性

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N2O5S. The compound features a thiolane ring with dioxo substituents and an amide functional group that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-triethoxy-N-methylbenzoic acid with a thiolane derivative. The methods employed in synthesizing similar compounds often utilize catalytic systems that enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds containing thiolane structures exhibit significant antimicrobial properties. For instance, a study evaluating various dioxolanes demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL . Although specific data on this compound is limited, related compounds suggest potential efficacy against similar pathogens.

Antifungal Activity

In related studies, compounds with structural similarities to this compound have shown promising antifungal activities against Candida albicans. The presence of the dioxo group is hypothesized to enhance interaction with fungal cell membranes or metabolic pathways .

The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that the thiolane moiety may play a critical role in disrupting cellular processes in microbial organisms by interfering with protein synthesis or cell wall integrity.

Case Studies

While specific case studies on this compound are scarce, analogous compounds have been investigated extensively:

常见问题

Basic Research Questions

Q. What are the key synthetic routes for N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide, and how are intermediates characterized?

The compound is synthesized via amide bond formation between a thiolane sulfone derivative and a substituted benzoyl chloride. For example, 3,4,5-triethoxy-N-methylbenzoyl chloride can react with 1,1-dioxo-thiolan-3-amine under anhydrous conditions in the presence of a base (e.g., pyridine or triethylamine). Key intermediates are purified using preparative HPLC, and structural validation employs 1H and 13C NMR spectroscopy to confirm regioselectivity and purity (>95%) .

Q. What purification and analytical techniques are recommended for this compound?

Preparative HPLC with a C18 reverse-phase column (acetonitrile/water gradient) is effective for purification. Analytical methods include:

- HPLC-MS : To confirm molecular weight and purity.

- NMR Spectroscopy : DMSO-d₆ is preferred for resolving aromatic and sulfone protons.

- HRMS (ESI) : For precise mass confirmation (e.g., observed vs. calculated [M+H]⁺) .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

Solubility is enhanced using DMSO (≤1% v/v) or β-cyclodextrin complexes. Stability studies in PBS (pH 7.4) and simulated biological matrices (e.g., liver microsomes) are conducted via LC-MS/MS to assess degradation kinetics. Storage at −80°C under inert atmosphere (argon) minimizes oxidation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this sulfone-containing compound?

Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data (≤1.0 Å) to resolve disorder in the thiolane sulfone moiety. For twinned crystals, SHELXD and SHELXE enable robust phase determination. Hydrogen bonding networks (e.g., N–H⋯O interactions) should be validated via Hirshfeld surface analysis to confirm packing stability .

Q. What computational strategies model the compound’s interaction with GIRK1/2 potassium channels?

- Molecular Docking : Use AutoDock Vina with the GIRK1/2 homology model (based on PDB: 4KFM) to predict binding poses. Key residues (e.g., Phe192, Asp216) are prioritized for interaction energy calculations.

- DFT Studies : B3LYP/6-31G(d) optimizes the ligand’s conformation, while electrostatic potential maps identify nucleophilic/electrophilic regions influencing channel activation .

Q. How do assay conditions (e.g., cell type, buffer pH) explain discrepancies in reported EC₅₀ values for GIRK activation?

Contradictions arise from:

- Cell Models : HEK293 vs. cardiomyocytes show divergent expression of auxiliary subunits (e.g., Gβγ), altering ligand efficacy.

- Buffer Composition : Low Mg²⁺ (≤1 mM) enhances activation by reducing channel autoinhibition. Validate using patch-clamp electrophysiology in controlled ionic conditions (K⁺ = 5 mM, pH 7.3) .

Q. What methodologies validate the compound’s metabolic stability in preclinical models?

- Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor quantify clearance rates (Cl₋int).

- CYP450 Inhibition Assays : Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) identify off-target interactions.

- Pharmacokinetic Profiling : IV/PO dosing in rodents with LC-MS/MS plasma analysis determines bioavailability (F > 30% target) .

Q. Methodological Notes

属性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6S/c1-5-23-15-10-13(11-16(24-6-2)17(15)25-7-3)18(20)19(4)14-8-9-26(21,22)12-14/h10-11,14H,5-9,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQIBYIRTBAGJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(C)C2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。